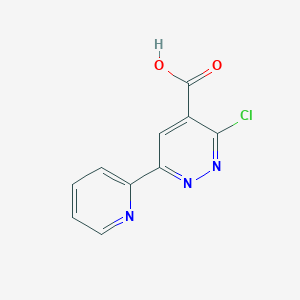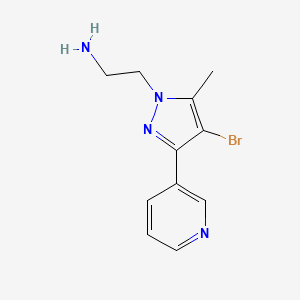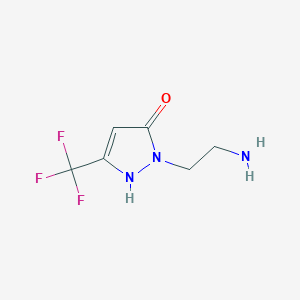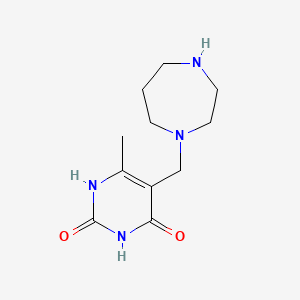
5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
5-(1,4-Diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a diazepane derivative used in various scientific research applications. It is a versatile and useful molecule that has been widely studied due to its unique structure and properties. This molecule is used in a variety of settings, including organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(1,4-Diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
5-(1,4-Diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a variety of scientific research applications. It is used in organic synthesis as a starting material for the preparation of a variety of heterocyclic compounds. It is also used in medicinal chemistry for the synthesis of medicinal agents, such as antifungal agents and antiviral agents. In biochemistry, it is used as a substrate for the synthesis of various enzymes, such as cytochrome P450 enzymes. It is also used in the study of enzyme-catalyzed reactions and in the study of protein-ligand interactions.
Wirkmechanismus
5-(1,4-Diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione acts as a substrate for various enzyme-catalyzed reactions. It is believed to be an intermediate in the synthesis of various heterocyclic compounds and medicinal agents. It is also believed to act as a substrate for the synthesis of various enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
5-(1,4-Diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has been found to have a variety of biochemical and physiological effects. It has been found to be a substrate for various enzyme-catalyzed reactions, and it has been found to be a substrate for the synthesis of various enzymes, such as cytochrome P450 enzymes. In addition, it has been found to have antifungal and antiviral activity, and it has been found to have an inhibitory effect on the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,4-Diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a versatile molecule that is widely used in various scientific research applications. One of the main advantages of using this molecule in laboratory experiments is that it is relatively easy to synthesize and is widely available. It is also a relatively stable molecule, which makes it suitable for a variety of experiments. However, one of the main limitations of using this molecule in laboratory experiments is that it is not very soluble in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
The use of 5-(1,4-Diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione in scientific research is likely to continue to grow in the future. Its versatility and stability make it suitable for a variety of experiments, and its ability to act as a substrate for various enzyme-catalyzed reactions makes it an attractive molecule for further research. Some possible future directions for the use of this molecule include its use in the synthesis of novel heterocyclic compounds, its use in
Eigenschaften
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-9(10(16)14-11(17)13-8)7-15-5-2-3-12-4-6-15/h12H,2-7H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHITCGSRPPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





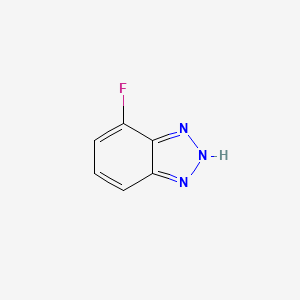
![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)
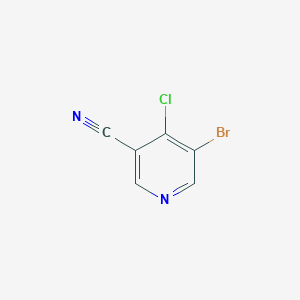
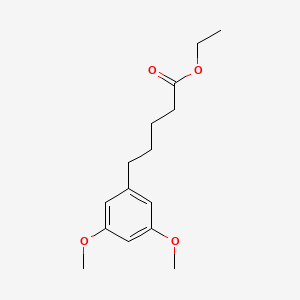
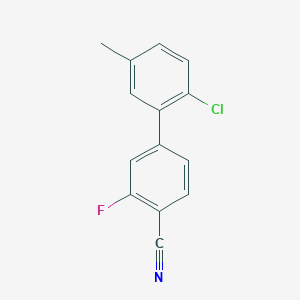
![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

